molecular formula C50H81N15O9 B1593395 N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide CAS No. 103613-84-9

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide

Cat. No. B1593395
M. Wt: 1036.3 g/mol
InChI Key: JENWDDCMEATQSR-ONSKYXJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, also known as N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, is a useful research compound. Its molecular formula is C50H81N15O9 and its molecular weight is 1036.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Peptides with complex amino acid sequences are synthesized for various research purposes, including the study of protein interactions, enzymatic activity, and structural analysis. For instance, Boissonnas et al. (1958) described the synthesis of a complex peptide, highlighting the methodology for creating peptides with precise amino acid sequences Boissonnas, Guttmann, Huguenin, Jaquenoud, & Sandrin, 1958.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of peptides can reveal how variations in the peptide structure influence their biological activity. Wahyudi et al. (2012) explored the synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, contributing to the understanding of how specific amino acid modifications affect macrocyclic conformation and biological functions Wahyudi, Tantisantisom, Liu, Ramsey, Singh, & McAlpine, 2012.

Protein Modification and Interaction Studies

Protein modification and interaction studies often utilize peptides to explore the functional roles of specific protein domains or to modify proteins in a targeted manner. Gavrilyuk et al. (2012) developed a novel approach for the tyrosine-selective modification of proteins, demonstrating how peptides can be used to introduce bioorthogonal functionalities into proteins for further biochemical analysis Gavrilyuk, Ban, Nagano, Hakamata, & Barbas, 2012.

Enzymatic Activity and Inhibition

Peptides also serve as substrates or inhibitors in studies of enzymatic activity. Barrett (1980) identified specific peptide substrates for the fluorimetric assays of cathepsins B and H, showcasing the application of peptides in enzyme kinetics and inhibition research Barrett, 1980.

properties

IUPAC Name

(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENWDDCMEATQSR-ONSKYXJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H81N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145949
Record name E 2078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1036.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide

CAS RN

103613-84-9
Record name E 2078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E 2078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-2078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.